![molecular formula C20H17N3O2 B1194349 6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)
6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione
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Overview
Description
LSM-34582 is a member of anthracenes.
Scientific Research Applications
Synthesis and Anticancer Applications
6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione and its derivatives have been extensively studied for their synthesis methods and potential applications in anticancer treatments. For instance, Cybulski et al. (2017) developed a new method for preparing specific 2,7-dihydro-3H-dibenzo[de,h]cinnolin-3,7-dione derivatives, currently being investigated as anticancer agents. Their approach included the oxidation of 1-methyl-9,10-anthraquinones and cyclization to 6-chloro-2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione, followed by selective alkylation (Cybulski et al., 2017). Similarly, Stefańska et al. (2003) synthesized a series of anthrapyridazone derivatives with basic side chains using 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones as key intermediates. These compounds showed significant in vitro cytotoxic activity against various leukemia cell lines and were effective against multidrug-resistant leukemia cells (Stefańska et al., 2003).
Novel Synthetic Approaches
Research has also focused on novel synthetic approaches for derivatives of 6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione. For example, a study by Dang Thi et al. (2015) presented a one-pot multicomponent synthesis of functionalized dihydrobenzo[h]cinnoline-5,6-diones, demonstrating promising anticancer activity against human tumor cell lines (Dang Thi et al., 2015). Additionally, Cai et al. (2018) developed an efficient method for accessing 8H-isoquinolino[1,2-b]quinazolin-8-ones and phthalazino[2,3-a]cinnoline-8,13-diones through cyclic amide-directed Ru(II)/Ir(III)-catalyzed C–H bond activation (Cai et al., 2018).
Antimicrobial and Anti-Inflammatory Properties
Some studies have explored the antimicrobial and anti-inflammatory properties of these compounds. Pulipati et al. (2016) synthesized novel dibenzo[b,d]thiophene-1,2,3-triazoles with various appendages, including piperidine, and evaluated their antimycobacterial activity (Pulipati et al., 2016). Fayed et al. (2019) investigated a series of pyrimidinothienocinnoline derivatives for their anti-inflammatory activity, highlighting the potential therapeutic uses of these compounds (Fayed et al., 2019).
properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
10-piperidin-1-yl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione |
InChI |
InChI=1S/C20H17N3O2/c24-19-13-7-3-2-6-12(13)18-16-14(20(25)22-21-18)8-9-15(17(16)19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-11H2,(H,22,25) |
InChI Key |
JBRPHBKJUNZBKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C4=C(C=C2)C(=O)NN=C4C5=CC=CC=C5C3=O |
Canonical SMILES |
C1CCN(CC1)C2=C3C4=C(C=C2)C(=O)NN=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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